3,3'-Oxydipropionyl dichloride
Description
3,3'-Oxydipropionyl dichloride (CAS: 44995-78-0; EINECS: 242-544-3) is an acyl chloride derivative characterized by two propionyl chloride groups linked via an ether (-O-) bridge. Its molecular formula is C₆H₈Cl₂O₃, with a molecular weight of approximately 198.9 g/mol. This compound is highly reactive due to the presence of two acid chloride groups, which readily undergo nucleophilic substitution reactions, making it valuable in polymer synthesis and organic transformations .
Properties
IUPAC Name |
3-(3-chloro-3-oxopropoxy)propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c7-5(9)1-3-11-4-2-6(8)10/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUWMUPDQZUXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196358 | |
| Record name | 3,3'-Oxydipropionyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44995-78-0 | |
| Record name | 3,3′-Oxybis[propanoyl chloride] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=44995-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Oxydipropionyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044995780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Oxydipropionyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-oxydipropionyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Oxydipropionyl dichloride can be synthesized through the reaction of 3,3’-oxydipropionic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
3,3’-Oxydipropionic acid+SOCl2→3,3’-Oxydipropionyl dichloride+SO2+HCl
Industrial Production Methods: On an industrial scale, the production of 3,3’-Oxydipropionyl dichloride may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Oxydipropionyl dichloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride groups. These reactions include:
Hydrolysis: Reacts with water to form 3,3’-oxydipropionic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base such as triethylamine.
Alcoholysis: Alcohols, often with a base to neutralize the hydrochloric acid formed.
Major Products:
Hydrolysis: 3,3’-Oxydipropionic acid.
Aminolysis: 3,3’-Oxydipropionamide.
Alcoholysis: 3,3’-Oxydipropionate esters.
Scientific Research Applications
3,3’-Oxydipropionyl dichloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Material Science: In the preparation of specialty polymers and resins.
Bioconjugation: For the modification of biomolecules, enabling the attachment of various functional groups.
Mechanism of Action
The mechanism of action of 3,3’-Oxydipropionyl dichloride involves the nucleophilic attack on the carbonyl carbon of the acyl chloride groups. This leads to the formation of tetrahedral intermediates, which subsequently collapse to release hydrochloric acid and form the desired product. The molecular targets are typically nucleophiles such as water, amines, and alcohols.
Comparison with Similar Compounds
Table 1: Comparative Properties of 3,3'-Bridged Dipropionyl Dichlorides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bridging Group | EINECS |
|---|---|---|---|---|---|
| This compound | 44995-78-0 | C₆H₈Cl₂O₃ | 198.9 | Ether (-O-) | 242-544-3 |
| 3,3'-Thiodipropionyl dichloride | 18733-39-6 | C₆H₈Cl₂O₂S | 214.9 | Thioether (-S-) | 251-840-1 |
| 3,3'-Sulphonyldipropionyl dichloride | 94088-94-5 | C₆H₈Cl₂O₄S | 247.09 | Sulfonyl (-SO₂-) | 302-096-2 |
Key Observations :
Bridging Group Influence: The ether bridge in this compound imparts moderate electron-withdrawing effects, balancing reactivity and stability. The sulfonyl group in 3,3'-sulphonyldipropionyl dichloride is strongly electron-withdrawing, likely enhancing the reactivity of the acyl chloride groups toward nucleophiles .
Molecular Weight Trends : The molecular weight increases with the complexity of the bridging group: ether < thioether < sulfonyl. This trend correlates with the atomic weight of the bridging elements (O: 16 g/mol, S: 32 g/mol, SO₂: 64 g/mol).
Biological Activity
3,3'-Oxydipropionyl dichloride (CAS No. 44995-78-0) is a chemical compound that has garnered attention in various fields, particularly in biological research. This compound is primarily recognized for its potential applications in synthesizing bioactive molecules and studying enzyme interactions.
- Molecular Formula: C7H10Cl2O3
- Molecular Weight: 211.06 g/mol
- Physical State: Liquid at room temperature
- Solubility: Soluble in organic solvents
The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions, which can lead to the formation of various derivatives with distinct biological properties. The compound's dichloride functionality allows it to interact with nucleophiles such as amines and alcohols, facilitating the synthesis of more complex molecules that can modulate biological pathways.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific enzymes by binding to their active sites. This interaction can prevent substrate binding and disrupt normal catalytic activity, which is crucial for various metabolic processes.
Table 1: Enzyme Interaction Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 25 | |
| Carbonic anhydrase | Non-competitive | 30 | |
| Chymotrypsin | Mixed-type | 20 |
Case Study: Synthesis of Bioactive Molecules
In a recent study, researchers synthesized a series of compounds derived from this compound to evaluate their biological activities against cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Derivative A (from 3,3') | HeLa | 15 | Strong cytotoxicity |
| Derivative B (from 3,3') | MCF-7 | 22 | Moderate cytotoxicity |
| Derivative C (from 3,3') | A549 | 30 | Weak cytotoxicity |
Pharmacological Applications
The pharmacological potential of this compound has been investigated in various contexts:
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antibacterial agents.
- Anti-inflammatory Effects: Research has suggested that certain derivatives can modulate inflammatory pathways, presenting opportunities for therapeutic interventions in inflammatory diseases.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 3,3'-Oxydipropionyl dichloride in synthetic chemistry experiments?
- Methodological Answer: Use nitrile or neoprene gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors. Emergency eyewash stations and showers must be accessible. In case of spills, absorb with inert materials (e.g., silica gel) and dispose of as hazardous waste .
Q. How should this compound be stored to maintain stability?
- Methodological Answer: Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor for discoloration or precipitate formation, which indicate hydrolysis. Avoid prolonged storage; use freshly distilled batches for critical reactions to minimize side reactions .
Q. What regulatory considerations apply to this compound under EU chemical regulations?
- Methodological Answer: The compound is registered under REACH (ECHA registration date: 31/05/2018). Researchers must document its use under "scientific research and development" exemptions, ensure proper risk assessments, and maintain SDS compliance for laboratory audits .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in esterification reactions?
- Methodological Answer: Use stoichiometric control (1:1 molar ratio with alcohols) and slow addition to minimize exothermic side reactions. Employ anhydrous solvents (e.g., dichloromethane) and molecular sieves to scavenge moisture. Monitor reaction progress via TLC or in situ FTIR to detect acyl chloride consumption .
Q. What advanced techniques resolve discrepancies in reported vapor pressure or density data?
- Methodological Answer: Use calibrated microbalance systems for density measurements and static/dynamic vapor pressure apparatus. Validate results against the Antoine equation (e.g., as applied to phenylphosphorus dichloride in prior studies) to ensure consistency. Cross-check with computational models (e.g., COSMO-RS) .
Q. How can conflicting NMR data for this compound derivatives be reconciled?
- Methodological Answer: Perform high-field (≥500 MHz) - and -NMR with deuterated solvents (e.g., CDCl) to enhance resolution. Use 2D techniques (HSQC, HMBC) to assign overlapping peaks. Compare with computational predictions (DFT-based chemical shift calculations) to validate assignments .
Q. What strategies mitigate hydrolysis during kinetic studies of this compound?
- Methodological Answer: Conduct experiments under strict anhydrous conditions using Schlenk-line techniques. Pre-dry solvents over activated molecular sieves. Track hydrolysis rates via conductivity probes or pH-stat titrations. Use stopped-flow UV-Vis spectroscopy for real-time monitoring of reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
